

Application Notes and Protocols for Coupling Reactions of 6-Methoxypyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Methoxypyridine-3-carbaldehyde

Cat. No.: B1352767

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This document provides detailed application notes and experimental protocols for various coupling reactions involving **6-methoxypyridine-3-carbaldehyde**. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules. The following sections describe the reaction conditions for several common and powerful cross-coupling and condensation reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate, forming a carbon-carbon bond.^{[1][2]} This reaction is widely used to synthesize biaryl compounds. For **6-methoxypyridine-3-carbaldehyde** to participate, it would first need to be converted to a halide or triflate. Alternatively, a boronic acid or ester derivative of **6-methoxypyridine-3-carbaldehyde** could be coupled with an aryl or vinyl halide/triflate.

Data Presentation: Suzuki-Miyaura Coupling Conditions

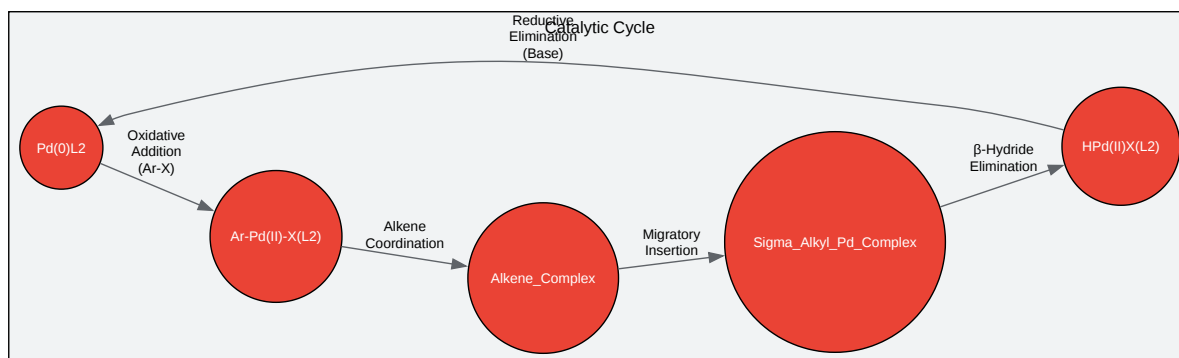
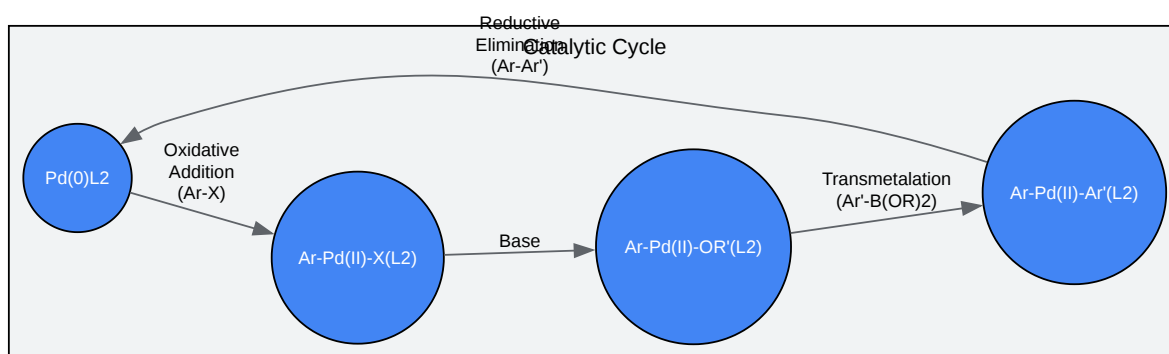
Entry	Catalyst (mol%)	Ligand (mol%)	Base (equiv)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Pd(PPh ₃) ₄ (5.5)	-	K ₂ CO ₃ (2.0)	1,4-Dioxane/ H ₂ O (4:1)	100	24	~90 (General)
2	Pd ₂ (dba) ₃ (3)	PPh ₃	CS ₂ CO ₃	Dioxane	80	1.5	96 (General) [3]
3	Pd(OAc) ₂ (0.01)	SPhos	K ₃ PO ₄	Dioxane/ H ₂ O	60	6	94 (General) [3]
4	Pd(OAc) ₂ (1)	-	Amberlite IRA- 400(OH)	H ₂ O/EtO H (3:1)	RT	-	High (General) [4]

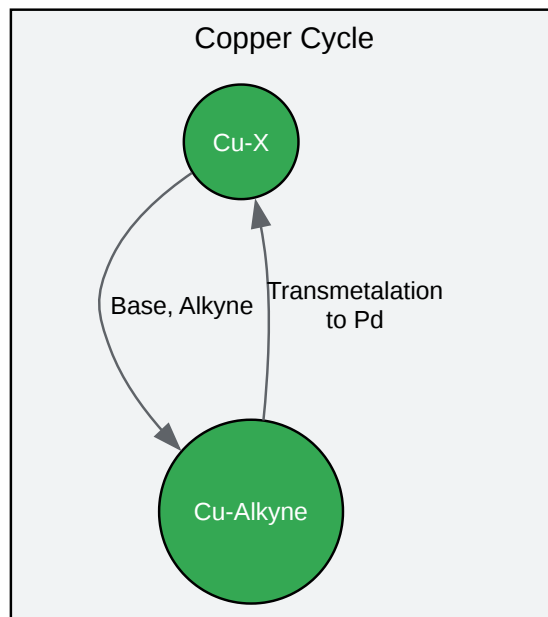
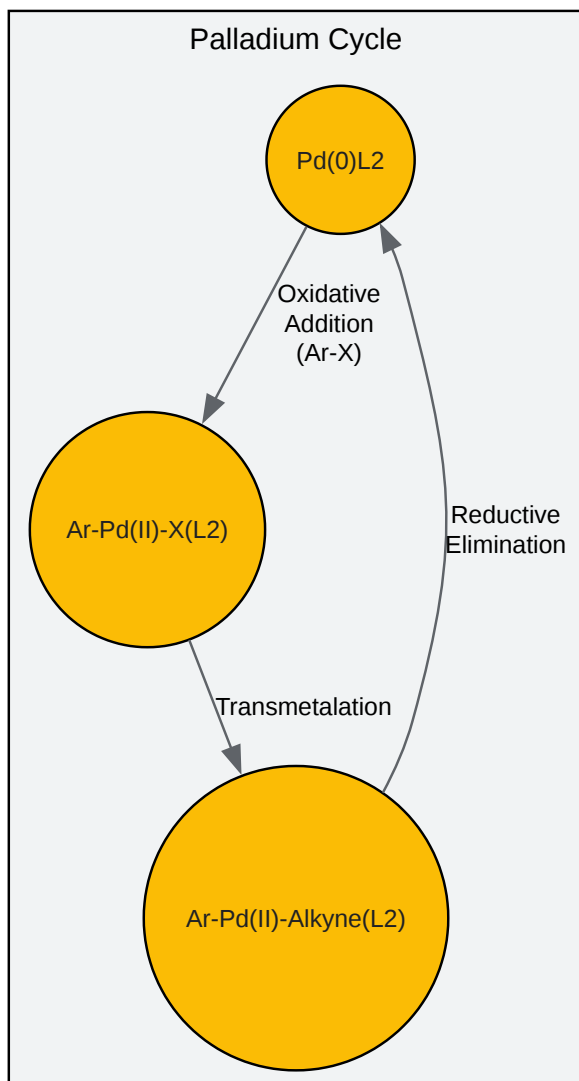
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[\[1\]](#)[\[5\]](#)

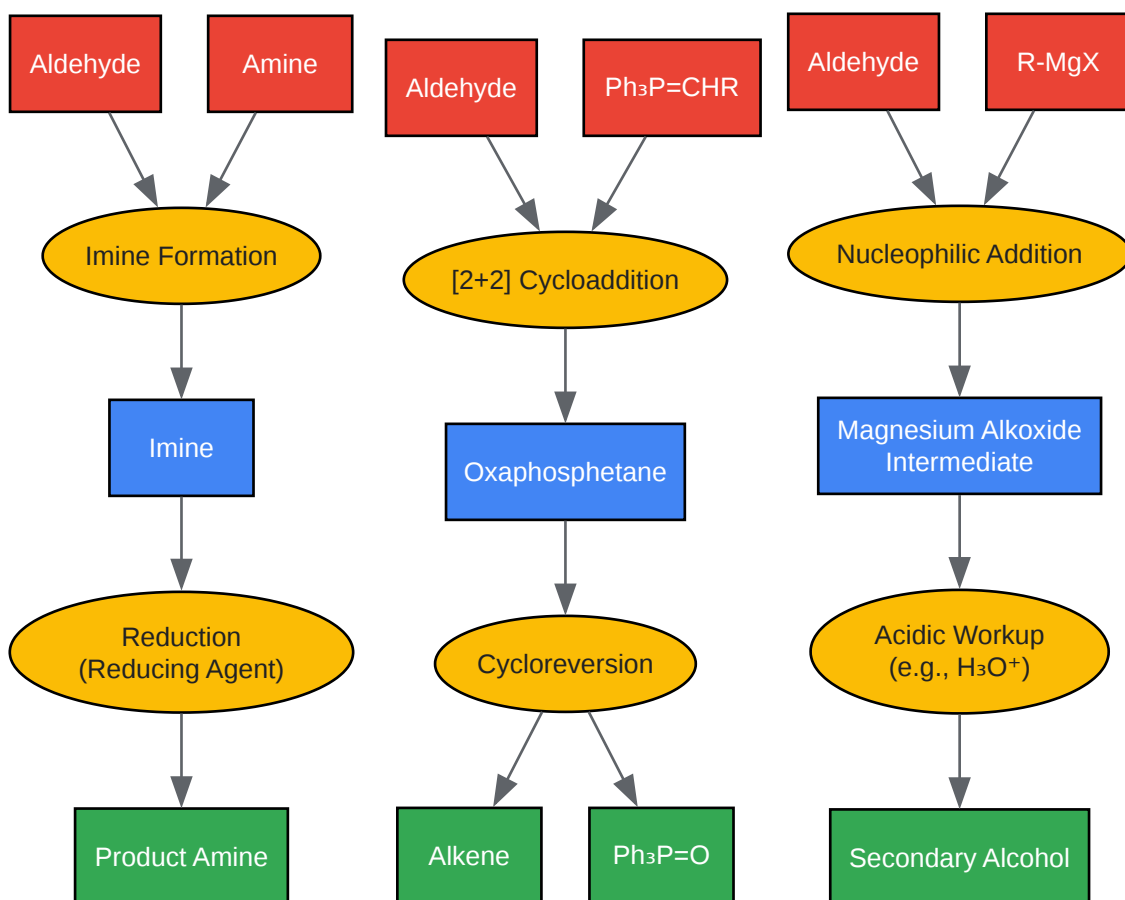
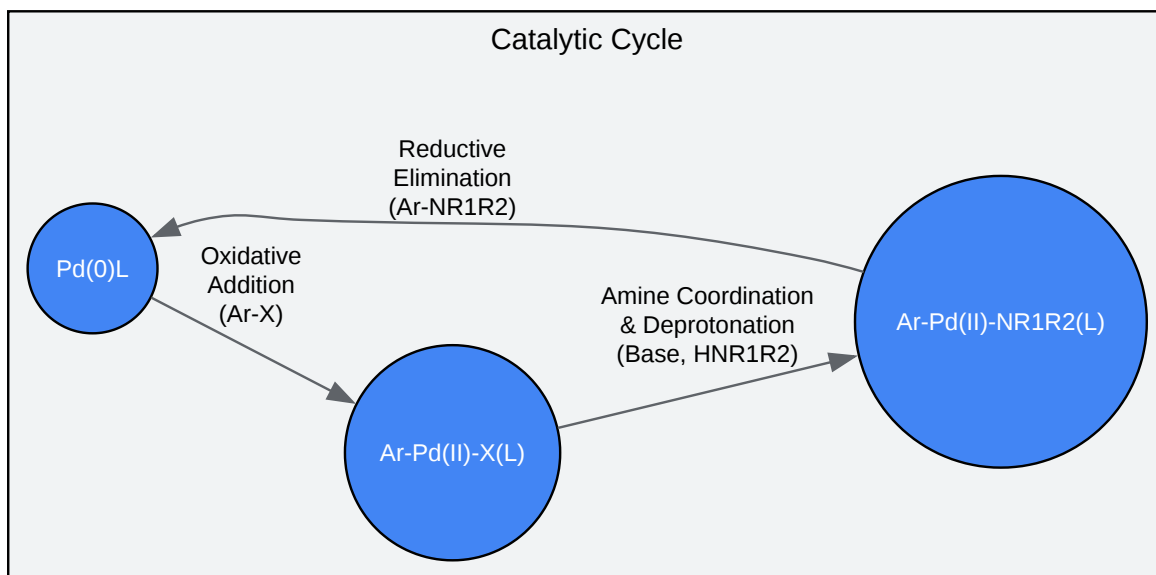
- To a flame-dried round-bottom flask or microwave vial, add the aryl halide (e.g., a halogenated derivative of **6-methoxypyridine-3-carbaldehyde**) (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and the base (2.0 mmol).
- Add the palladium catalyst and ligand to the flask.
- Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times.
- Add the degassed solvent (5-10 mL) to the reaction mixture.
- Stir the reaction mixture and heat to the desired temperature (typically 80-100 °C) under an inert atmosphere.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.

- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Mandatory Visualization: Suzuki-Miyaura Coupling Catalytic Cycle







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